molecular formula C17H20Cl2N4O3 B7057542 3-[3-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione

3-[3-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione

Cat. No.: B7057542
M. Wt: 399.3 g/mol
InChI Key: CWVBUPSUCSEKQP-UHFFFAOYSA-N
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Description

3-[3-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione is a complex organic compound that features a piperazine ring substituted with a dichlorobenzoyl group and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione typically involves multiple steps:

    Formation of 2,3-Dichlorobenzoyl Chloride: This is achieved by refluxing 2,3-dichlorobenzoic acid with thionyl chloride.

    Synthesis of Piperazine Derivative: The 2,3-dichlorobenzoyl chloride is then reacted with piperazine to form 4-(2,3-dichlorobenzoyl)piperazine.

    Coupling with Imidazolidine-2,4-dione: The final step involves coupling the 4-(2,3-dichlorobenzoyl)piperazine with imidazolidine-2,4-dione under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine-2,4-dione moiety.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the imidazolidine-2,4-dione moiety.

    Substitution: Substituted derivatives of the dichlorobenzoyl group.

Scientific Research Applications

3-[3-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, while the piperazine ring may facilitate binding to biological macromolecules. The imidazolidine-2,4-dione moiety can also play a role in the compound’s overall activity by stabilizing the molecular structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione is unique due to the presence of both the piperazine and imidazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-[3-[4-(2,3-dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O3/c18-13-4-1-3-12(15(13)19)16(25)22-9-7-21(8-10-22)5-2-6-23-14(24)11-20-17(23)26/h1,3-4H,2,5-11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVBUPSUCSEKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)CNC2=O)C(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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